N-[(4-fluorophenyl)methyl]-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
Description
N-[(4-fluorophenyl)methyl]-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a heterocyclic compound featuring a fused octahydropyrrolo[3,4-c]pyrrole core substituted with a 9-methylpurine moiety and a 4-fluorobenzyl carboxamide group.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7O/c1-26-12-25-17-18(26)23-11-24-19(17)27-7-14-9-28(10-15(14)8-27)20(29)22-6-13-2-4-16(21)5-3-13/h2-5,11-12,14-15H,6-10H2,1H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXRQEOWQNUJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-fluorophenyl)methyl]-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 395.4 g/mol
- CAS Number : 2640818-26-2
The compound is hypothesized to interact with various biological targets due to its structural features, particularly the purine moiety and octahydropyrrolo structure. Its activity may stem from:
- Inhibition of specific enzymes involved in nucleotide metabolism.
- Interaction with cellular receptors that modulate signaling pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on pyrrole derivatives have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis (MIC < 0.016 μg/mL) with low cytotoxicity (IC > 64 μg/mL) .
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Preliminary studies have indicated that related compounds can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation.
Case Study 1: Anti-Tuberculosis Activity
In a study evaluating the biological activity of pyrrole derivatives, a compound structurally related to this compound was found to inhibit the MmpL3 protein in M. tuberculosis, crucial for mycolic acid biosynthesis . This inhibition resulted in significant antibacterial effects against drug-resistant strains.
Case Study 2: Cytotoxicity Assessment
A comparative study assessed the cytotoxic effects of various pyrrole derivatives on human cancer cell lines. The results indicated that modifications in the substituents on the pyrrole ring could enhance or reduce cytotoxicity, highlighting the importance of structural optimization in drug design .
Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with several analogs documented in patents and chemical databases. Below is a comparative analysis:
Core Scaffold Modifications
- 5-(9-methyl-9H-purin-6-yl)-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide (): Differs by replacing the 4-fluorobenzyl group with a non-fluorinated phenyl ring.
4-{[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}benzonitrile (, Entry 4):
Substitutes the carboxamide with a sulfonylbenzonitrile group. The sulfonyl moiety may enhance solubility but reduce cell permeability compared to the fluorobenzyl carboxamide .- 6-{5-[(3,5-difluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine (, Entry 5): Features a difluorophenylmethanesulfonyl group.
Pharmacophore Analysis
Patent-Based Analogs ()
Compounds in EP 4 374 877 A2 include morpholinoethoxy and trifluoromethylphenyl groups. While structurally distinct, these analogs share a focus on fluorinated aromatic systems and heterocyclic cores, underscoring industry trends toward optimizing pharmacokinetics via halogenation .
Research Findings and Hypotheses
- Target Compound vs. Analog: Fluorination likely improves metabolic stability compared to the non-fluorinated phenyl variant, as seen in similar kinase inhibitors .
- Sulfonyl vs. Carboxamide Groups (): Sulfonyl groups may increase polar surface area, reducing CNS penetration but improving aqueous solubility for intravenous formulations .
- Difluorophenyl Systems (, Entry 5): The 3,5-difluoro substitution could enhance binding to ATP pockets in kinases due to stronger dipole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
